molecular formula C13H9Cl2NO B1455234 2-(3,4-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187170-00-8

2-(3,4-Dichlorobenzoyl)-6-methylpyridine

Cat. No.: B1455234
CAS No.: 1187170-00-8
M. Wt: 266.12 g/mol
InChI Key: HQLDCPGQMNTEHT-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzoyl)-6-methylpyridine is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of two chlorine atoms attached to the benzoyl group and a methyl group attached to the pyridine ring

Properties

IUPAC Name

(3,4-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)9-5-6-10(14)11(15)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLDCPGQMNTEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)-6-methylpyridine typically involves the reaction of 3,4-dichlorobenzoyl chloride with 6-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoyl derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-(3,4-Dichlorobenzoyl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorobenzoyl)benzoic acid
  • 3,4-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride

Uniqueness

2-(3,4-Dichlorobenzoyl)-6-methylpyridine is unique due to the presence of both a dichlorobenzoyl group and a methylpyridine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Biological Activity

2-(3,4-Dichlorobenzoyl)-6-methylpyridine is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a dichlorobenzoyl group and a methyl group. This structural arrangement contributes to its unique biological properties.

Biochemical Interactions:

  • The compound interacts with various enzymes and cellular pathways. It has been identified to inhibit specific oxidase enzymes, which play critical roles in oxidative stress responses within cells.
  • It modulates cell signaling pathways, influencing gene expression related to metabolic processes and oxidative stress.

Cellular Effects:

  • Studies indicate that this compound can affect cellular metabolism by altering the activity of enzymes involved in oxidative metabolism, leading to changes in metabolite levels.
  • The compound's effects vary with dosage; lower doses tend to have minimal toxicity while higher doses may induce oxidative stress and cellular damage.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity. It has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, it was found to be effective against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines .

Antibacterial Activity

The compound also displays antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This is crucial given the rising prevalence of antibiotic-resistant infections globally .

In Vitro Studies

In laboratory settings, this compound has been shown to inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. These studies highlight its potential as a therapeutic agent in oncology .

In Vivo Studies

Animal model studies indicate that the compound's efficacy is dose-dependent. At therapeutic doses, it has demonstrated reduced tumor growth with minimal side effects on normal tissues. However, at elevated doses, there are reports of toxicity manifesting as oxidative damage in liver and kidney tissues.

Summary of Biological Activities

Activity Effect Reference
Anticancer Inhibits proliferation in HeLa and A549 cells
Antibacterial Effective against MRSA
Oxidative Stress Modulation Alters enzyme activity involved in metabolism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dichlorobenzoyl)-6-methylpyridine
Reactant of Route 2
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2-(3,4-Dichlorobenzoyl)-6-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.